

A Comparative Analysis of the Cytotoxic Effects of Peucedanum Coumarins on Cancer Cells

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Compound of Interest		
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A comprehensive review of the cytotoxic properties of coumarins derived from various Peucedanum species reveals significant potential for these natural compounds in oncology research. This guide provides a comparative analysis of the in vitro cytotoxicity of prominent Peucedanum coumarins—praeruptorin A, praeruptorin B, praeruptorin C, and peucedanin—against a range of human cancer cell lines. The data, summarized for researchers, scientists, and drug development professionals, highlights the differential potency and selectivity of these compounds, offering a basis for future investigation into their therapeutic applications.

Comparative Cytotoxicity of Peucedanum Coumarins

The cytotoxic activity of Peucedanum coumarins has been evaluated across numerous studies, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data presented below, collated from multiple independent investigations, underscores the varying degrees of efficacy these compounds exhibit against different cancer cell morphologies.



Coumarin	Cancer Cell Line	Cell Type	IC50 (μM)	Incubation Time (h)	Assay
Praeruptorin A	SGC7901	Gastric Adenocarcino ma	> 100	24	MTT
A549	Non-Small Cell Lung Cancer	No significant effect	24	MTT[1]	
H1299	Non-Small Cell Lung Cancer	No significant effect	24	MTT[1]	-
HeLa	Cervical Cancer	~20 (cell viability reduction)	24	MTT[2]	-
SiHa	Cervical Cancer	~20 (cell viability reduction)	24	MTT[2]	-
Huh-7, SK- Hep-1, PLC/PRF/5	Hepatocellula r Carcinoma	No significant cytotoxicity	24	MTT[3]	
Praeruptorin B	SGC7901	Gastric Adenocarcino ma	> 100	24	MTT
A549	Non-Small Cell Lung Cancer	No significant effect	24	MTT[1]	
H1299	Non-Small Cell Lung Cancer	No significant effect	24	MTT[1]	_
HeLa	Cervical Cancer	> 20 (non- toxic range)	24	MTT[4]	- -



SiHa	Cervical Cancer	> 20 (non- toxic range)	24	MTT[4]	-
786-O, ACHN	Renal Cell Carcinoma	> 30 (non- toxic range)	24	MTT[5]	_
Praeruptorin C	A549	Non-Small Cell Lung Cancer	33.5 ± 7.5	24	MTT[1][6]
H1299	Non-Small Cell Lung Cancer	30.7 ± 8.4	24	MTT[1][6]	
(-)-Isosamidin	HL-60	Promyelocyti c Leukemia	634.8	24	CCK-8
A549	Non-Small Cell Lung Cancer	Not Determined	24	CCK-8	
MCF-7	Breast Adenocarcino ma	277.6	24	CCK-8	
3'S,4'S- disenecioylkh ellactone	HL-60	Promyelocyti c Leukemia	20.21	24	CCK-8
A549	Non-Small Cell Lung Cancer	168.2	24	CCK-8	
MCF-7	Breast Adenocarcino ma	122.3	24	CCK-8	_

Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.



Among the praeruptorins, praeruptorin C demonstrates the most potent cytotoxic effects, particularly against non-small cell lung cancer cell lines A549 and H1299, with IC50 values of 33.5 μ M and 30.7 μ M, respectively[1][6]. In contrast, praeruptorin A and B show limited to no direct cytotoxicity in several cancer cell lines at comparable concentrations[1][3][4]. However, it is noteworthy that praeruptorin A has been shown to reduce the viability of cervical cancer cells[2].

Coumarins isolated from Peucedanum japonicum, such as 3'S,4'S-disenecioylkhellactone, have also exhibited significant cytotoxicity, especially against the HL-60 leukemia cell line with an IC50 of 20.21 μ M. Interestingly, some of these compounds show selectivity, with cytotoxic effects observed in cancer cells but not in normal MDCK kidney cells[6].

Mechanisms of Action: A Glimpse into Cellular Signaling

The cytotoxic and anti-cancer properties of Peucedanum coumarins are attributed to their ability to modulate various intracellular signaling pathways, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Praeruptorin A has been reported to inhibit the growth and invasion of human cervical cancer cells by suppressing the ERK1/2 signaling pathway[2][7]. In hepatocellular carcinoma cells, it has been shown to inhibit migration and invasion by targeting the ERK/MMP1 signaling pathway[3].

Praeruptorin B has been found to mitigate the metastatic ability of human renal carcinoma cells by targeting CTSC and CTSV expression through the EGFR-MEK-ERK signaling pathway[5]. In cervical cancer cells, it inhibits invasion by targeting the AKT/NF-κB pathway[4][8].

Praeruptorin C exerts its antiproliferative and antimetastatic effects on non-small cell lung cancer by inactivating the ERK/CTSD signaling pathway[1].

The induction of apoptosis is a common mechanism for many coumarins. For instance, 3'S,4'S-disenecioylkhellactone from P. japonicum induces apoptosis in HL-60 cells through the mitochondria-mediated pathway, involving the activation of caspases-3, -8, and -9[6]. Similarly, praeruptorin C has been shown to induce apoptosis in HL-60 cells[8].



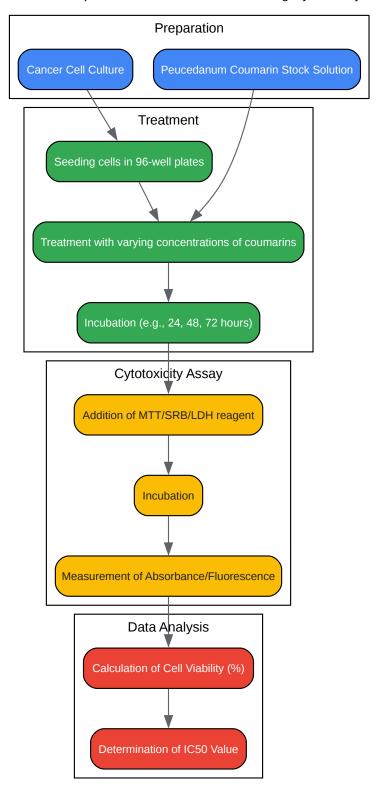


Visualizing the Pathways

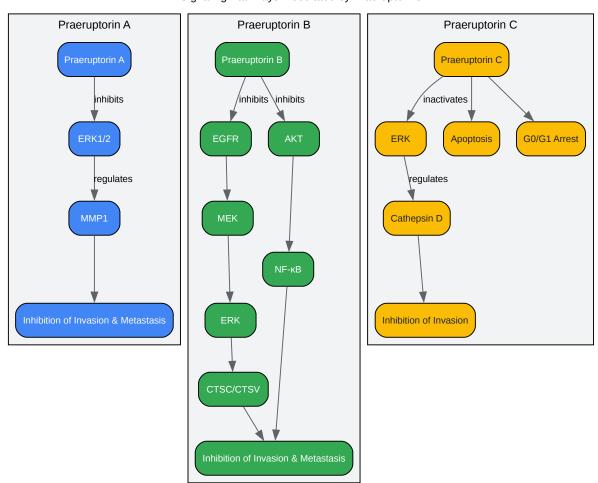
To illustrate the complex mechanisms underlying the cytotoxic effects of these coumarins, the following diagrams depict the key signaling pathways involved.



General Experimental Workflow for Assessing Cytotoxicity







Signaling Pathways Modulated by Praeruptorins

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